![molecular formula C11H15N5O5 B12927912 Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate CAS No. 62652-84-0](/img/structure/B12927912.png)
Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, a nitro group, and an ethyl carbamate moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Carbamate Moiety: The ethyl carbamate group is attached through a reaction between the pyrimidine derivative and ethyl chloroformate or similar reagents.
Industrial Production Methods: Industrial production of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The morpholine group may enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Ethyl Carbamate: A simpler analog with a carbamate group but lacking the pyrimidine and morpholine moieties.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals.
Nitropyrimidines: Pyrimidine derivatives with nitro groups, used in various chemical and biological applications.
Uniqueness: Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate stands out due to its combination of a morpholine ring, nitro group, and ethyl carbamate moiety, providing a unique set of chemical and biological properties that make it a valuable compound for research and development.
Propriétés
Numéro CAS |
62652-84-0 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
ethyl N-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H15N5O5/c1-2-21-11(17)14-9-8(16(18)19)10(13-7-12-9)15-3-5-20-6-4-15/h7H,2-6H2,1H3,(H,12,13,14,17) |
Clé InChI |
YVJJRBXWDRIEQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C(=NC=N1)N2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




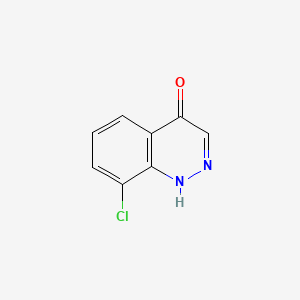
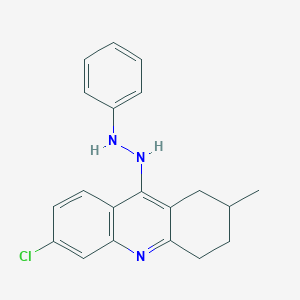
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
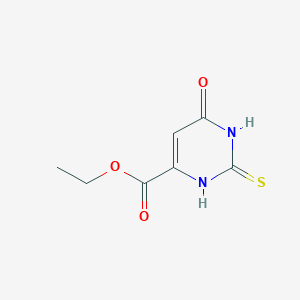
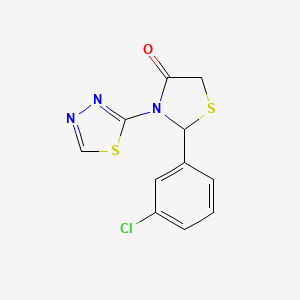

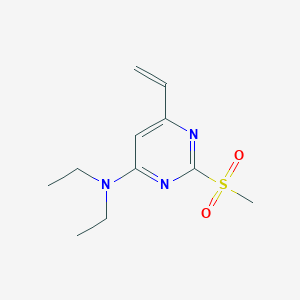
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
